![molecular formula C6H9N3OS B1519705 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide CAS No. 1172707-63-9](/img/structure/B1519705.png)
2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide
Overview
Description
The compound is a derivative of 2-Amino-1,3-thiazol-5-yl . Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom . The presence of the amino group (NH2) and the acetamide group (CH3CONH2) suggest that this compound could be used in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that the thiazole ring is likely to be planar due to the sp2 hybridization of the atoms involved . The presence of the amino and acetamide groups could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amino and acetamide groups) could make the compound soluble in polar solvents .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial activity. For instance, sulfazole, a thiazole-based compound, is used as an antimicrobial drug .
Antiretroviral Activity
Ritonavir, another thiazole derivative, is used as an antiretroviral drug in the treatment of HIV/AIDS .
Antifungal Activity
Abafungin is a thiazole-based compound that exhibits antifungal properties .
Anticancer Activity
Thiazole derivatives have shown potential in cancer treatment. Tiazofurin, for example, is a thiazole-based compound used in cancer treatment .
Anti-Alzheimer Activity
Thiazole derivatives have also been studied for their potential anti-Alzheimer activity .
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive activity, which could be beneficial in the treatment of high blood pressure .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity, which could be beneficial in the prevention of diseases caused by oxidative stress .
Hepatoprotective Activity
Thiazole derivatives have been found to exhibit hepatoprotective activity, which could be beneficial in the treatment of liver diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-9-6(7)11-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBCOBZKFMVRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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